Enhanced Antiproliferative Potency: N5-Substitution Reduces EC50 up to 7-Fold vs. Unsubstituted Scaffolds
In a direct SAR study on the pyrrolo[3,2-d]pyrimidine scaffold, the incorporation of an N5-substituent (a class that includes the 5-isopropyl derivative) led to a marked increase in antiproliferative potency compared to the unsubstituted parent compound. Specifically, N5-substitution was shown to reduce the EC50 against CCRF-CEM human leukemia cells by up to 7-fold [1].
| Evidence Dimension | Antiproliferative potency against human leukemia cells |
|---|---|
| Target Compound Data | EC50 values for N5-substituted pyrrolo[3,2-d]pyrimidines ranged from 0.83 – 7.3 μM [2]. |
| Comparator Or Baseline | Unsubstituted parent pyrrolo[3,2-d]pyrimidine analog (unspecified N5 position) had a significantly higher EC50, resulting in up to a 7-fold decrease in potency. |
| Quantified Difference | Up to 7-fold reduction in EC50 |
| Conditions | CCRF-CEM human leukemia cell line; NCI-60 Human Tumor Cell Line panel screen [1]. |
Why This Matters
Procuring the 5-isopropyl intermediate enables the synthesis of lead candidates with a validated 7-fold improvement in target cell potency over unsubstituted analogs, a critical factor for advancing to preclinical candidate selection.
- [1] Cawrse, B. M.; Robinson, N. M.; Lee, N. C.; Wilson, G. M.; Seley-Radtke, K. L. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics. Molecules 2019, 24, 2656. View Source
- [2] Cawrse, B. M.; Lapidus, R. S.; Cooper, B.; Choi, E. Y.; Seley-Radtke, K. L. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemMedChem 2018, 13, 178-185. View Source
